molecular formula C13H11ClN2O2S B5872624 N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide

N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B5872624
M. Wt: 294.76 g/mol
InChI Key: QEOJACAUOSOQRU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)propan-1-one in the presence of a few drops of glacial acetic acid and anhydrous ethanol. The reaction mixture is refluxed, and the resulting solution is cooled to form yellow block crystals . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorothiophene ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:

  • N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-4-hydroxybenzohydrazide
  • N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-hydroxybenzohydrazide

These compounds share similar structural features but differ in the position of the hydroxy group on the benzohydrazide moiety.

Properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(11-6-7-12(14)19-11)15-16-13(18)9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOJACAUOSOQRU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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